

6-Bromo-2,3-dihydrobenzofuran-3-amine

chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-2,3-dihydrobenzofuran-3-amine

Cat. No.: B1521968

[Get Quote](#)

An In-Depth Technical Guide to **6-Bromo-2,3-dihydrobenzofuran-3-amine**: A Key Intermediate in Modern Drug Discovery

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The benzofuran nucleus and its derivatives are foundational scaffolds in medicinal chemistry, widely recognized for their presence in both natural products and synthetic compounds with potent biological activities.^{[1][2]} The 2,3-dihydrobenzofuran-3-amine moiety, in particular, represents a privileged structural motif. Its rigid, three-dimensional shape and the presence of a key basic nitrogen atom make it an ideal building block for interacting with a diverse range of biological targets. Compounds incorporating this scaffold have demonstrated a wide spectrum of pharmacological effects, including anti-tumor, antimicrobial, anti-inflammatory, and neuroprotective properties.^{[2][3][4]}

This guide focuses on a specific, functionally rich derivative: **6-Bromo-2,3-dihydrobenzofuran-3-amine**. The introduction of a bromine atom at the 6-position offers a strategic advantage for researchers. It not only modulates the electronic properties and metabolic stability of the molecule but also provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of extensive compound libraries. This makes it a highly valuable intermediate for professionals in drug discovery and development.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

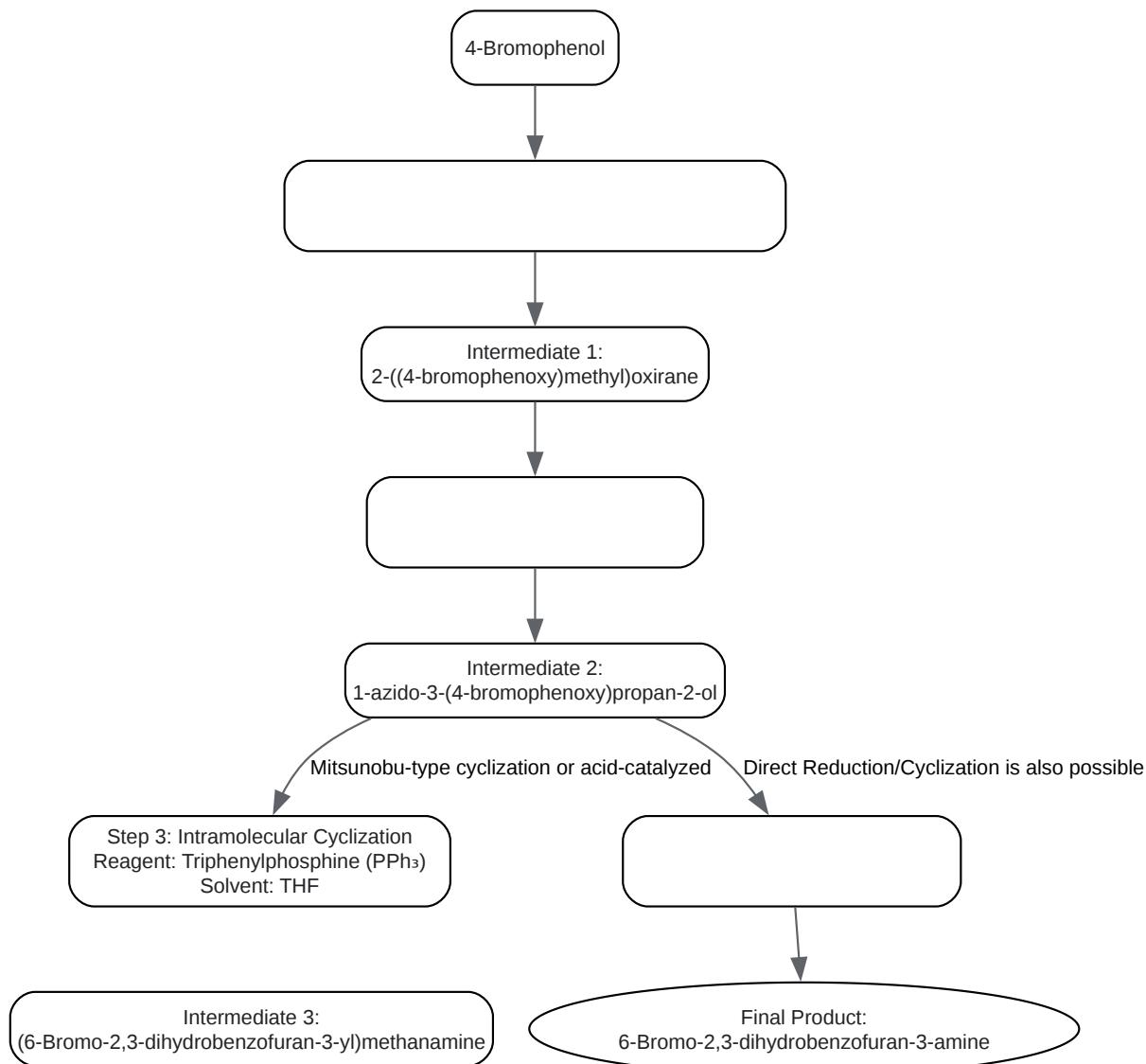
IUPAC Name: 6-bromo-2,3-dihydro-1-benzofuran-3-amine

Chemical Structure

The molecule consists of a bicyclic system where a dihydrofuran ring is fused to a benzene ring. A bromine atom is substituted at the 6-position of the benzene ring, and an amine group is attached to the 3-position of the dihydrofuran ring, which is a chiral center.

Caption: Chemical structure of **6-Bromo-2,3-dihydrobenzofuran-3-amine**.

Physicochemical Data Summary


Property	Value	Source
CAS Number	944709-63-1	[5]
Molecular Formula	C ₈ H ₈ BrNO	
Molecular Weight	214.06 g/mol	-
Appearance	Solid	
Purity	≥98%	
Storage Conditions	Keep in dark place, sealed in dry, 2-8°C	
InChI Key	VXHJNJHULJJTSD-UHFFFAOYSA-N	
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	

Synthesis and Mechanistic Considerations

While numerous methods exist for constructing 3-aminobenzofuran derivatives, a robust and adaptable synthesis is critical for research applications.^{[6][7][8]} A plausible and efficient pathway involves the intramolecular cyclization of a suitably functionalized precursor derived from a brominated phenol. This approach provides excellent control over the regiochemistry of the bromine substituent.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process beginning with commercially available 4-bromophenol. The rationale is to first build the side chain that will ultimately form the dihydrofuran ring and then induce cyclization.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **6-Bromo-2,3-dihydrobenzofuran-3-amine**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methodologies for synthesizing related dihydrobenzofurans.^[9]

Step 1: Synthesis of 2-((4-bromophenoxy)methyl)oxirane

- To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (K_2CO_3 , 2.5 eq) and epichlorohydrin (1.5 eq).
- Reflux the mixture for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Causality: K_2CO_3 acts as a base to deprotonate the phenol, forming a phenoxide which then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin in a Williamson ether synthesis. Refluxing provides the necessary activation energy.
- After completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the desired epoxide intermediate.

Step 2: Synthesis of 1-azido-3-(4-bromophenoxy)propan-2-ol

- Dissolve the epoxide intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
- Add sodium azide (NaN_3 , 2.0 eq) and ammonium chloride (NH_4Cl , 2.0 eq).
- Heat the mixture at 80°C for 6-8 hours.
- Causality: The azide ion (N_3^-) is a potent nucleophile that attacks one of the epoxide carbons. The reaction is typically regioselective, with the azide attacking the less sterically hindered terminal carbon. NH_4Cl acts as a mild proton source.
- Cool the reaction, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the azido-alcohol.

Step 3: Intramolecular Cyclization and Reduction to form **6-Bromo-2,3-dihydrobenzofuran-3-amine**

- Dissolve the azido-alcohol intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Add triphenylphosphine (PPh_3 , 1.2 eq) portion-wise at 0°C .
- Allow the reaction to warm to room temperature and stir for 2 hours. Then, add water and stir for an additional 8 hours.
- Causality: This is a Staudinger reaction. The PPh_3 initially reduces the azide to an aza-ylide. Subsequent intramolecular attack of the hydroxyl group, facilitated by the phosphine, leads to cyclization and formation of the dihydrofuran ring. The addition of water hydrolyzes the resulting phosphinimine to the primary amine.
- Alternatively, a catalytic hydrogenation (H_2 , Pd/C) can be used to reduce the azide to an amine, which may then undergo spontaneous or acid-catalyzed cyclization.
- Purify the final compound by column chromatography or crystallization to obtain pure **6-Bromo-2,3-dihydrobenzofuran-3-amine**.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a complete picture of the molecular structure.

Technique	Expected Observations
¹ H NMR	<p>- Aromatic Protons: Distinct signals in the aromatic region (~6.8-7.5 ppm). The bromine at C6 will influence the splitting pattern, likely resulting in a doublet, a singlet (or narrow doublet), and a doublet of doublets for the protons at C7, C5, and C4 respectively.</p> <p>- Dihydrofuran Protons: Complex multiplets in the aliphatic region. The proton at C3 (CH-NH₂) will be a multiplet coupled to the C2 protons. The diastereotopic protons at C2 (-O-CH₂) will appear as two separate multiplets, typically doublets of doublets, coupled to each other (geminal coupling) and to the C3 proton (vicinal coupling). The coupling constants between H-2 and H-3 are critical for determining cis/trans stereochemistry if substituents are present at C2.[10]</p>
¹³ C NMR	<p>- Aromatic Carbons: Six distinct signals in the aromatic region (~110-160 ppm). The carbon attached to bromine (C6) will be shifted, and its signal may be attenuated.</p> <p>- Aliphatic Carbons: Signals for C3 (~50-60 ppm) and C2 (~70-80 ppm) are expected. Data from a closely related Boc-protected analog shows C3 at ~59 ppm and C2 at ~88 ppm, providing a strong reference.[11]</p>
Mass Spec (ESI-MS)	<p>The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity [M+H]⁺ and [M+H+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. For C₈H₈BrNO, this would be observed at m/z 214.98 and 216.98.</p>

FT-IR

- N-H Stretch: Characteristic peaks for the primary amine in the $3300\text{-}3400\text{ cm}^{-1}$ region.
- C-O Stretch: A strong peak for the aryl-alkyl ether around 1250 cm^{-1} .
- C-Br Stretch: A signal in the fingerprint region, typically $500\text{-}600\text{ cm}^{-1}$.

Applications in Research and Drug Discovery

The true value of **6-Bromo-2,3-dihydrobenzofuran-3-amine** lies in its utility as a versatile building block for creating more complex molecules with therapeutic potential.

- Scaffold for CNS Agents: The rigid conformation of the dihydrobenzofuran ring is ideal for designing ligands that fit into specific receptor binding pockets. Chiral versions, such as **(R)-6-Bromo-2,3-dihydrobenzofuran-3-amine**, are cited as key intermediates in the synthesis of drugs targeting the central nervous system.[12]
- Anticancer and Antimicrobial Research: The benzofuran core is a known pharmacophore in agents with cytotoxic and antimicrobial activities.[2][13] The amine functionality at the 3-position can be readily derivatized to explore structure-activity relationships (SAR) for novel anticancer or antibacterial compounds.
- Fragment-Based Drug Design (FBDD): The molecule's size and functionality make it an excellent fragment for FBDD screening campaigns. The bromine atom serves as a vector for fragment evolution, allowing for the systematic exploration of chemical space around the core scaffold through reactions like Suzuki or Buchwald-Hartwig coupling.
- Alzheimer's Disease Research: Derivatives of 3-aminobenzofuran have been synthesized and evaluated as multifunctional agents for treating Alzheimer's disease, showing potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3]

Conclusion

6-Bromo-2,3-dihydrobenzofuran-3-amine is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined structure, strategic functionalization, and synthetic accessibility make it a high-value intermediate for researchers. The combination of the biologically active 2,3-dihydrobenzofuran-3-amine core with a versatile

bromine handle provides a powerful platform for developing next-generation therapeutics. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic application in advanced research programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromo-2,3-dihydro-3-benzofuranamine | C8H8BrNO | CID 44630690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 8. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α -Aminosulfones [mdpi.com]
- 9. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α -Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (R)-6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride [myskinrecipes.com]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [6-Bromo-2,3-dihydrobenzofuran-3-amine chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1521968#6-bromo-2-3-dihydrobenzofuran-3-amine-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com